Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide

Sodium channel blocker Tonic block Skeletal muscle Nav

N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide, designated To9, is a conformationally restricted analog of the class Ib antiarrhythmic tocainide wherein the amino pharmacophore is constrained in the β-position via a pyrrolidine ring. This structural constraint was rationally designed to probe the molecular determinants of voltage-gated sodium channel (Nav) state-dependent block in skeletal muscle.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 660834-71-9
Cat. No. B3148920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide
CAS660834-71-9
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCNC2
InChIInChI=1S/C13H18N2O/c1-9-4-3-5-10(2)12(9)15-13(16)11-6-7-14-8-11/h3-5,11,14H,6-8H2,1-2H3,(H,15,16)
InChIKeyLJJJKEMKAGLERX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide (To9) CAS 660834-71-9: Quantified Differentiation as a β-Constrained Tocainide Analog for Ion Channel Research Procurement


N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide, designated To9, is a conformationally restricted analog of the class Ib antiarrhythmic tocainide wherein the amino pharmacophore is constrained in the β-position via a pyrrolidine ring [1]. This structural constraint was rationally designed to probe the molecular determinants of voltage-gated sodium channel (Nav) state-dependent block in skeletal muscle. Unlike the α-constrained analog To5 (pyrrolidine-2-carboxamide) or the flexible parent tocainide, To9 exhibits a distinct pharmacological fingerprint defined by intermediate tonic block potency, moderate use-dependent block, and a characteristic use-dependence ratio, making it a critical reference compound in structure-activity relationship (SAR) studies of Nav blockers for myotonic syndromes and related channelopathies [1].

Why In-Class Substitution Fails for CAS 660834-71-9: Regiochemical Constraint Position Determines Sodium Channel Blockade


Simple replacement of N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide with the 2-carboxamide regioisomer (To5), the unconstrained parent tocainide, or the N-benzylated piperidine analog (Benzyl-To9) cannot be assumed equivalent, because the position of the amine constraint (α vs. β) and the ring size profoundly alter the compound's interaction with distinct voltage-dependent conformations of the Nav channel [1]. The quantitative data below demonstrate that To9 occupies a unique pharmacological space: it is less potent than To5 in tonic block but exhibits a different use-dependence ratio, and it serves as the essential baseline for interpreting the dramatic potency enhancement observed upon N-benzylation. Interchanging these analogs without accounting for the documented differences in IC50, use-dependence ratio, and state-dependent affinity would confound any SAR study or pharmacological investigation [1].

Head-to-Head Quantitative Evidence: N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide vs. Tocainide, To5, and Benzyl-To9


Tonic Block Potency at Resting Membrane Potential: To9 vs. Tocainide and To5

At a holding potential of -100 mV, which approximates the resting membrane potential, To9 (N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide) exhibits a tonic block IC50 of 94 ± 19 μM against native sodium currents (INa) in adult Rana esculenta skeletal muscle fibers [1]. This represents a 5.6-fold improvement in potency relative to the parent drug tocainide (IC50 = 523 ± 32 μM) but a 1.8-fold lower potency compared to the α-proline analog To5 (IC50 = 168 ± 12 μM) [1]. Thus, constraining the amine in the β-position (To9) yields intermediate tonic block potency between the unconstrained parent and the α-constrained analog, definitively establishing that the position of conformational constraint is a critical determinant of resting-state channel affinity [1].

Sodium channel blocker Tonic block Skeletal muscle Nav

Use-Dependent Block at Physiological Firing Frequencies: To9 vs. Tocainide and To5 at 2 Hz and 10 Hz

Under 2-Hz stimulation, To9 blocks INa with an IC50 of 42.1 ± 9.6 μM, compared to 350 ± 11 μM for tocainide and 47 ± 4.8 μM for To5 [1]. At the higher 10-Hz stimulation frequency, To9 IC50 is 38.2 ± 9 μM, versus 248 ± 14 μM for tocainide and 23.2 ± 1.4 μM for To5 [1]. This demonstrates that To9 possesses significantly greater use-dependent potency than the parent drug (8.3-fold at 2 Hz; 6.5-fold at 10 Hz) but remains 1.1- to 1.6-fold less potent than To5 across both frequencies [1]. The key differentiation lies in the relative frequency-dependent shift: To9 shows only a modest 1.1-fold potency increase from 2 to 10 Hz, whereas To5 shows a >2-fold increase, suggesting distinct binding kinetics to the open/inactivated channel state [1].

Use-dependent block Frequency-dependent inhibition Sodium channel blocker

Use-Dependence Ratio: Quantifying State-Dependent Block Preference of To9 vs. Tocainide and To5

The use-dependence ratio (tonic block IC50 / use-dependent IC50 at 10 Hz) provides a quantitative index of a compound's preferential affinity for activated/inactivated channel states over the resting state. To9 exhibits a use-dependence ratio of 2.5 (94/38.2), significantly higher than tocainide's ratio of 2.1 (523/248) but markedly lower than To5's ratio of 7.2 (168/23.2) [1]. This places To9 in a distinct mechanistic category: it shows enhanced state-dependent binding compared to the parent drug, but not the strongly use-dependent trapping exhibited by the α-constrained To5. The 2.9-fold difference in use-dependence ratio between To9 and To5 (2.5 vs. 7.2) is a direct consequence of the different constraint positions and has significant implications for predicted therapeutic index in myotonic disorders where preferential blocking of hyper-excited membranes is desired [1].

Use-dependence ratio State-dependent affinity Sodium channel pharmacology

Enhancement of Potency by N-Benzylation: To9 as the Baseline for Benzyl-To9 and Rational Design

The N-benzylated derivative of To9, 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide (Benzyl-To9), achieves a tonic block IC50 of 3.9 ± 0.8 μM and a 10-Hz use-dependent IC50 of 0.50 ± 0.06 μM, representing 24-fold and 76-fold potency enhancements over To9, respectively [1]. At a holding potential of -100 mV with 10-Hz stimulation, Benzyl-To9 is 60-fold more potent than To9 (0.50 μM vs. ~30 μM estimated) [1]. This dramatic enhancement is attributed to increased lipophilicity and a higher pKa of the benzylated amine, which slows drug egress from the channel binding site [1]. Critically, without To9 as the direct comparator, the magnitude of the benzylation effect cannot be quantified, making To9 an indispensable control for any medicinal chemistry optimization campaign targeting improved Nav blocking potency through N-alkylation [1].

N-benzyl analogs Potency enhancement Sodium channel blocker SAR

Voltage-Dependent Block: To9's State-Dependent Affinity Profile vs. Tocainide Across Holding Potentials

The paper demonstrates that all proline-constrained analogs, including To9, exhibit enhanced voltage-dependent block compared to tocainide. At a holding potential of -140 mV (where channels are predominantly in the resting state), To5 was 3-fold more effective than tocainide, and at -70 mV (where channels are partially inactivated), To5 was 10-fold more effective than tocainide [1]. While the paper explicitly quantifies these fold-changes for To5, To9 is directly measured at the same holding potentials and is reported as a proline-like cycle analog that similarly increases potency relative to tocainide through constraint [1]. The key differentiation is that the β-constrained To9 produces a distinct voltage-dependence profile compared to the α-constrained To5, as evidenced by the different use-dependence ratios (2.5 vs. 7.2), indicating that To9 preferentially binds to a partially distinct subset of channel conformations [1].

Voltage-dependent block State-dependent affinity Sodium channel modulation

pKa and Physicochemical Differentiation: Structural Rationale for To9's Distinct Pharmacological Behavior

Equilibrium geometry modeling and pKa calculations reported in the study provide a structural rationale for To9's distinct pharmacological profile. The β-amino constraint in To9 alters the spatial orientation of the charged ammonium group relative to the aromatic 2,6-dimethylphenyl moiety compared to the α-constrained To5, affecting both the binding pose within the channel pore and the protonation state at physiological pH [1]. The benzylated analog of To9 (Benzyl-To9) was shown to have a higher pKa than the corresponding non-benzylated parent, contributing to slower unbinding kinetics and higher use-dependent block [1]. While the exact pKa value for To9 is not explicitly tabulated in the abstract, the general principle that β-constraint modulates the amine pKa differently than α-constraint is supported by the observed differences in use-dependent trapping and tonic block ratios [1]. This physicochemical distinction underscores why To9 cannot be replaced by To5 or tocainide in experiments where amine protonation state is a critical variable [1].

pKa Physicochemical properties Structure-activity relationship

Validated Application Scenarios for N-(2,6-Dimethylphenyl)pyrrolidine-3-carboxamide (To9) Based on Quantitative Evidence


SAR Benchmark in Skeletal Muscle Sodium Channel Blocker Optimization Programs

To9 serves as the indispensable non-benzylated baseline compound in structure-activity relationship studies aimed at optimizing sodium channel blockers for myotonic syndromes. Its precisely quantified IC50 values for tonic block (94 μM) and use-dependent block (38.2 μM at 10 Hz) allow researchers to calculate the exact potency gain achieved by N-benzylation (24-fold for tonic block; 76-fold for use-dependent block) or other N-substitutions [1]. Any medicinal chemistry program seeking to improve upon the benzylated analogs must include To9 as the reference standard to quantify the magnitude of improvement and to deconvolute the contributions of constraint position versus N-substitution to channel blockade [1].

Mechanistic Probe for State-Dependent Sodium Channel Binding Kinetics

With its intermediate use-dependence ratio of 2.5—positioned between tocainide (2.1) and To5 (7.2)—To9 provides a unique tool for dissecting the kinetic mechanisms underlying state-dependent sodium channel block [1]. Its modest frequency-dependent shift (IC50 ratio 2 Hz/10 Hz ≈ 1.1) contrasts with To5's steeper frequency dependence (ratio ≈ 2.0), enabling researchers to isolate the contributions of binding site access kinetics versus intrinsic affinity to the overall blocking profile [1]. This makes To9 particularly valuable for electrophysiological studies investigating the molecular basis of use-dependent drug behavior [1].

Control Compound for Validating In Vitro Nav1.4 Pharmacological Assays

In screening assays targeting the skeletal muscle sodium channel isoform Nav1.4, To9's well-characterized potency and state-dependence provide a validated reference point for assay quality control [1]. Its IC50 values, obtained via the rigorous Vaseline-gap voltage clamp technique on native skeletal muscle fibers, establish a benchmark for comparing recombinant channel assay results [1]. Procurement of To9 ensures that electrophysiological screening platforms can be calibrated against published native-tissue data, enhancing cross-study comparability and reproducibility [1].

Essential Baseline for Antimyotonic Drug Candidate Selection and Benchmarking

The discovery that Benzyl-To9 is 60-fold more potent than To9 at producing use-dependent block under physiologically relevant conditions (HP -100 mV, 10 Hz) directly emerged from the availability of To9 as a comparator [1]. In drug development programs targeting myotonic disorders, To9 remains the critical baseline for ranking new antimyotonic candidates, as it defines the potency threshold that N-substituted analogs must surpass to justify further development [1]. Its procurement is therefore essential for any translational research group evaluating novel sodium channel blockers for clinical potential in channelopathies [1].

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.